1-Cyclopropylmethyl-piperidin-3-ol

Description

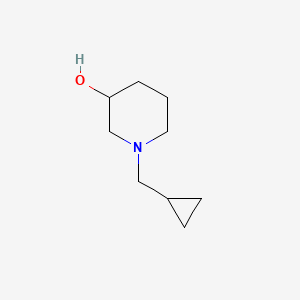

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylmethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-2-1-5-10(7-9)6-8-3-4-8/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYPMXYTIMWTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

The synthesis of piperidine (B6355638) derivatives is a cornerstone of modern organic chemistry, given their prevalence in pharmaceuticals and naturally occurring alkaloids. nih.govmdpi.com General routes to piperidine synthesis often involve the hydrogenation or reduction of pyridine (B92270) precursors, cyclization reactions, and various multi-component reactions. nih.govmdpi.com

The formation of substituted piperidines like 1-Cyclopropylmethyl-piperidin-3-ol can be achieved through several synthetic strategies. These methods often involve the construction of the piperidine ring followed by the introduction of the cyclopropylmethyl and hydroxyl groups, or the modification of a pre-existing piperidine scaffold. nih.gov

Common synthetic approaches for piperidine derivatives include:

Hydrogenation of Pyridines: A frequent method for producing piperidines is the hydrogenation of corresponding pyridine compounds. This can be achieved using various catalysts like rhodium, palladium, and iridium, often under specific conditions to ensure high diastereoselectivity, especially when creating fluorinated piperidine derivatives. mdpi.com

Intramolecular Cyclization: In this method, a substrate containing a nitrogen source (like an amino group) and active sites undergoes cyclization to form the piperidine ring. nih.gov This can involve the formation of a new carbon-nitrogen or carbon-carbon bond. nih.gov

Reductive Amination: Iron-catalyzed reductive amination of ω-amino fatty acids provides another route to piperidines. nih.gov

Chemical and Physical Properties

The chemical and physical characteristics of 1-Cyclopropylmethyl-piperidin-3-ol are influenced by its constituent functional groups: the tertiary amine within the piperidine (B6355638) ring, the hydroxyl group, and the cyclopropylmethyl substituent.

| Property | Value |

| Molecular Formula | C9H17NO |

| Molecular Weight | 155.24 g/mol |

| Physical State | Solid |

| Solubility | Miscible in water |

This data is compiled from general knowledge of similar chemical structures and may vary based on specific experimental conditions.

The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org For this compound, the orientation of the cyclopropylmethyl and hydroxyl groups (axial vs. equatorial) will impact its stability and reactivity.

Stereoisomerism

Due to the presence of a chiral center at the 3-position of the piperidine (B6355638) ring, 1-Cyclopropylmethyl-piperidin-3-ol can exist as a pair of enantiomers: (R)-1-Cyclopropylmethyl-piperidin-3-ol and (S)-1-Cyclopropylmethyl-piperidin-3-ol. The specific stereochemistry can significantly influence the biological activity of the molecule, as different enantiomers may interact differently with chiral biological targets such as enzymes and receptors.

The synthesis of specific stereoisomers often requires asymmetric synthesis techniques or the use of chiral starting materials.

1 Cyclopropylmethyl Piperidin 3 Ol As a Synthetic Scaffold and Building Block

In the Synthesis of Active Pharmaceutical Ingredients (APIs)

The hydroxyl group of 1-cyclopropylmethyl-piperidin-3-ol can serve as a handle for further functionalization. For instance, it can be converted into an ester or an ether, or it can be replaced with other functional groups through nucleophilic substitution reactions. These modifications can be used to attach the piperidine (B6355638) scaffold to other molecular fragments to build larger, more complex drug candidates.

The tertiary amine of the piperidine ring is also a key feature. It can act as a basic center, which is often important for the pharmacokinetic properties of a drug, such as its solubility and ability to cross cell membranes.

Research Findings and Potential Applications

The combination of the piperidine ring and the cyclopropylmethyl group in one molecule suggests its potential as an intermediate for compounds targeting the central nervous system. For example, related structures are known to interact with various receptors in the brain. The development of novel synthetic methods for creating diverse libraries of substituted piperidines remains an active area of research, highlighting the importance of intermediates like this compound. ajchem-a.comnih.gov

Computational and Theoretical Studies of 1 Cyclopropylmethyl Piperidin 3 Ol

Summary of Key Findings

1-Cyclopropylmethyl-piperidin-3-ol is a synthetically valuable chemical intermediate. Its structure, which combines the pharmacologically significant piperidine (B6355638) ring with a modulating N-cyclopropylmethyl group, makes it an ideal starting point for the synthesis of complex drug candidates. Its primary role has been demonstrated in the creation of opioid receptor modulators, where its unique chemical architecture contributes to specific receptor interactions.

Future Research Directions

Future research will likely continue to leverage this compound as a versatile building block in drug discovery. Its application may expand into new therapeutic areas as chemists explore novel ways to functionalize its piperidine core. The development of more efficient and stereoselective synthetic routes to produce its enantiomerically pure forms will also be a key area of focus, allowing for the creation of more specific and potent pharmaceutical agents. The continued exploration of piperidine-based scaffolds remains a promising avenue in the quest for novel medicines. mdpi.com

Advanced Analytical Methodologies for Research on 1 Cyclopropylmethyl Piperidin 3 Ol

Medicinal Chemistry Research

Research in medicinal chemistry has demonstrated the utility of the N-cyclopropylmethyl piperidine (B6355638) motif. A notable example is in the development of ligands for brain receptors. A study published in Bioorganic & Medicinal Chemistry Letters described the synthesis of a potential PET tracer for imaging the mGluR2 receptor. nih.gov The final molecule, [¹¹C]CMTP, incorporates a 3-(cyclopropylmethyl) fragment as part of a larger triazolopyridine structure, highlighting the importance of this group in designing molecules that can interact with specific biological targets in the central nervous system. nih.gov Although this specific study did not start from 1-Cyclopropylmethyl-piperidin-3-ol, it underscores the relevance of this chemical scaffold in modern drug discovery and neuroimaging research.

Other Research Areas

Currently, there is limited information in the public domain regarding the use of this compound in other distinct research fields outside of synthetic and medicinal chemistry. Its primary application appears to be as a building block for creating new molecules.

Future Research Directions and Unexplored Avenues for 1 Cyclopropylmethyl Piperidin 3 Ol

Emerging Synthetic Strategies for Highly Functionalized Derivatives

The synthesis of highly substituted piperidine (B6355638) analogs is a cornerstone of modern organic and medicinal chemistry, driven by the prevalence of the piperidine motif in a vast array of pharmaceuticals and biologically active natural products. mdpi.comajchem-a.com Future research on 1-Cyclopropylmethyl-piperidin-3-ol will undoubtedly focus on developing more efficient and diverse synthetic methodologies to create a library of novel derivatives.

Recent advancements in the synthesis of substituted piperidines provide a fertile ground for exploration. These include:

Metal-Catalyzed Cyclization: Gold-catalyzed annulation procedures and palladium-catalyzed reactions have shown promise in constructing highly substituted piperidines. ajchem-a.com Exploring these methods with precursors to this compound could yield novel derivatives with unique stereochemistry.

Dearomatization-Hydrogenation Processes: A one-pot rhodium-catalyzed dearomatization–hydrogenation of functionalized pyridine (B92270) precursors offers a highly diastereoselective route to all-cis-(multi)fluorinated piperidines. nih.gov Applying this strategy to appropriately substituted pyridines could introduce fluorine atoms into the this compound scaffold, a modification known to enhance pharmacological properties. nih.gov

Multicomponent Reactions: These reactions, which combine three or more reactants in a single step, offer an efficient and atom-economical approach to complex molecules. ajchem-a.com Designing multicomponent reactions that incorporate the 1-cyclopropylmethylamino moiety could rapidly generate a diverse range of functionalized piperidin-3-ol derivatives.

Green Synthetic Methods: The increasing emphasis on sustainable chemistry will drive the development of eco-friendly synthetic routes. nih.gov This includes the use of non-toxic catalysts, water-based reaction media, and solvent-free conditions to produce this compound and its analogs. ajchem-a.comnih.gov

| Synthetic Strategy | Potential Application for this compound | Key Advantages |

| Metal-Catalyzed Cyclization | Synthesis of novel analogs with complex substitutions. | High efficiency and control over stereochemistry. ajchem-a.com |

| Dearomatization-Hydrogenation | Introduction of fluorine atoms to modulate properties. | High diastereoselectivity, access to fluorinated derivatives. nih.gov |

| Multicomponent Reactions | Rapid generation of diverse libraries of derivatives. | High efficiency, atom economy, operational simplicity. ajchem-a.com |

| Green Synthetic Methods | Environmentally friendly production of the compound and its analogs. | Reduced waste, use of non-toxic materials, sustainability. ajchem-a.comnih.gov |

Integration into Novel Material Science Research

The piperidine scaffold is not only crucial in pharmaceuticals but also holds potential in the field of material science. nih.govnih.gov The unique properties of this compound could be harnessed for the development of advanced materials.

Future research in this area could explore:

Polymer Science: Piperidine-containing polymers are being investigated for various applications. For instance, the synthesis and polymerization of monomers like 1-chlorine-3-piperidine-2-propylmethacrylate have been studied to create new polymers. researchcommons.org Derivatives of this compound could be functionalized to create monomers for polymerization, leading to materials with tailored thermal and mechanical properties.

Bioactive Films: Piperidine-based compounds have been incorporated into polymeric films for potential applications in drug delivery and as antimicrobial surfaces. nih.gov The inherent biological activity of many piperidine derivatives suggests that films incorporating this compound could exhibit interesting bioactive properties.

Smart Materials: The development of "smart polymers" that respond to external stimuli like pH or temperature is a burgeoning field. researchcommons.org By incorporating functional groups onto the this compound scaffold, it may be possible to create polymers that exhibit such responsive behaviors.

Chemoinformatic and AI-driven Research for Piperidine Scaffold Design

The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing drug discovery and materials design. nih.govfrontiersin.org These computational tools can accelerate the design-make-test-analyze cycle by predicting the properties of novel molecules and suggesting promising synthetic targets. frontiersin.org

For this compound, future research will likely involve:

Generative Models: AI-driven generative models can propose novel molecular structures based on a desired set of properties. blogspot.com These models could be trained on existing data for piperidine-containing compounds to generate new derivatives of this compound with optimized characteristics for specific biological targets or material applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. researchgate.netnih.gov Developing QSAR models for derivatives of this compound can help in predicting the activity of new analogs and guide the design of more potent or effective compounds.

Virtual Screening: Large chemical libraries can be computationally screened against a biological target to identify potential hits. researchgate.net Virtual screening campaigns can be employed to explore the potential of this compound derivatives against a wide range of receptors and enzymes.

Predictive Modeling of Synthetic Routes: AI tools are being developed to predict efficient synthetic routes for target molecules, which can significantly reduce the time and resources required for chemical synthesis. frontiersin.org

| Computational Approach | Application for this compound | Potential Outcome |

| Generative Models | Design of novel derivatives with desired properties. | Identification of promising new drug candidates or materials. blogspot.com |

| QSAR Modeling | Prediction of biological activity and physical properties. | Rational design of more potent and effective compounds. researchgate.netnih.gov |

| Virtual Screening | Identification of potential biological targets. | Discovery of new therapeutic applications. researchgate.net |

| Predictive Synthesis | Optimization of synthetic pathways. | More efficient and cost-effective production. frontiersin.org |

Challenges and Opportunities in Stereocontrolled Synthesis of Piperidine Analogs

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to control the three-dimensional arrangement of atoms during the synthesis of piperidine analogs is of paramount importance. acs.org

Key challenges and opportunities in the stereocontrolled synthesis of derivatives of this compound include:

Asymmetric Synthesis: Developing new asymmetric synthetic routes is crucial for obtaining enantiomerically pure piperidine derivatives. rsc.orgresearchgate.net This includes the use of chiral catalysts, auxiliaries, and biocatalysis to control the stereochemical outcome of reactions. acs.orgrsc.orgresearchgate.net

Diastereoselective Reactions: For derivatives with multiple stereocenters, controlling the relative stereochemistry is a significant challenge. Strategies such as substrate-controlled and reagent-controlled reactions are employed to achieve high diastereoselectivity. mdpi.com

Chemo-enzymatic Approaches: The combination of chemical synthesis and biocatalysis offers a powerful tool for the asymmetric synthesis of chiral piperidines. acs.org Enzymes can catalyze reactions with high stereoselectivity under mild conditions, complementing traditional chemical methods.

Analysis of Stereoisomers: The separation and characterization of different stereoisomers are essential for evaluating their individual biological activities. Advances in chiral chromatography and spectroscopic techniques are critical for this purpose.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound, paving the way for the development of new therapeutics, advanced materials, and a deeper understanding of the structure-activity relationships of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclopropylmethyl-piperidin-3-ol, and how can reaction efficiency be validated?

- Methodological Answer : The synthesis of piperidin-3-ol derivatives typically involves reductive amination or nucleophilic substitution. For cyclopropylmethyl-substituted analogs, a two-step approach is recommended:

Cyclopropane Introduction : React piperidin-3-ol with cyclopropanecarbonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate amide .

Reduction : Reduce the amide to the amine using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂) .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm cyclopropylmethyl integration (e.g., δ 0.5–1.2 ppm for cyclopropane protons) and piperidine ring conformation .

- FT-IR : Verify hydroxyl (3200–3600 cm⁻¹) and amine (if present, ~3300 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (ESI+) to validate molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (irritant potential similar to related piperidine derivatives) .

- Ventilation : Use a fume hood during synthesis due to potential volatile byproducts (e.g., cyclopropane derivatives) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry at the piperidin-3-ol position influence the compound’s biological activity?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .

- Activity Assays : Test enantiomers in receptor-binding assays (e.g., GPCRs) to correlate stereochemistry with efficacy. For example, (S)-enantiomers of related piperidine derivatives show higher affinity for σ-receptors .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 24 hours. Analyze degradation products via LC-MS to identify pH-sensitive functional groups (e.g., cyclopropane ring opening at acidic pH) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions (2–8°C, inert atmosphere) .

Q. How can in silico modeling predict metabolic pathways of this compound?

- Methodological Answer :

- Software Tools : Use Schrödinger’s Metabophore or OpenEye’s BROOD to identify cytochrome P450 (CYP3A4/2D6) oxidation sites. Prioritize hydroxylation at the piperidine ring or cyclopropylmethyl group .

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) and quantify metabolites via UPLC-QTOF .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.